Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate
CAS No.: 1033463-24-9
Cat. No.: VC2490277
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033463-24-9 |
|---|---|
| Molecular Formula | C17H16N2O6 |
| Molecular Weight | 344.32 g/mol |
| IUPAC Name | methyl 4-acetamido-2-[(4-nitrophenyl)methoxy]benzoate |
| Standard InChI | InChI=1S/C17H16N2O6/c1-11(20)18-13-5-8-15(17(21)24-2)16(9-13)25-10-12-3-6-14(7-4-12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
| Standard InChI Key | CVUKWVVZWXRENP-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate is a complex organic compound with specific structural features that determine its chemical behavior and applications. The compound's IUPAC name is methyl 4-acetamido-2-[(4-nitrophenyl)methoxy]benzoate, which systematically describes its functional groups and their positions. This chemical is uniquely identified by its CAS registry number 1033463-24-9, which serves as its international identifier in chemical databases and literature . The registry number allows researchers to locate this specific compound among millions of other chemicals and access relevant information about its properties and applications.
Molecular Composition and Structure
The compound possesses a well-defined molecular structure characterized by several functional groups strategically positioned on a benzoic acid scaffold. Its molecular formula is C17H16N2O6, indicating the presence of 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . This composition gives the compound a calculated molecular weight of 344.32 g/mol, which is consistent across multiple sources . The structure can be described as a derivative of benzoic acid that has been modified with an acetylamino group and a 4-nitrobenzyl ether moiety, creating a multifunctional organic molecule. These functional groups contribute to the compound's chemical reactivity and potential applications in various research contexts.
Structural Features and Identifiers
The compound's chemical structure can be further characterized using standardized chemical identifiers. Its standard InChI (International Chemical Identifier) is reported as InChI=1S/C17H16N2O6/c1-11(20)18-13-5-8-15(17(21)24-2)16(9-13)25-10-12-3-6-14(7-4-12)19(22)23, which provides a text-based representation of the molecular structure that can be used for digital processing and database searches. This identifier encodes all the structural information about the compound, including atom connectivity, bond types, and stereochemistry. The compound features a benzoic acid core with the methyl ester group at position 1, the nitrobenzyl ether group at position 2, and the acetylamino group at position 4.
Physical and Chemical Properties
Basic Physical Properties
The physical properties of Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate contribute significantly to its handling, storage, and application in research settings. While comprehensive physical data is limited in the available literature, key parameters have been documented. The compound exists as a solid at room temperature, which is typical for many benzoic acid derivatives with similar molecular weights. Its relatively high molecular weight of 344.32 g/mol suggests limited volatility under standard conditions, making it stable for storage and laboratory manipulation . The compound contains both polar functional groups (nitro, acetamido, ester) and non-polar regions (aromatic rings), giving it a balanced polarity profile that affects its solubility in various solvents.
Chemical Reactivity
The chemical reactivity of this compound is determined by the multiple functional groups present in its structure. The ester group (methyl carboxylate) can undergo hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid. The nitro group on the benzyl ether moiety is electron-withdrawing and can participate in various reduction reactions, potentially converting to an amino group under appropriate conditions. The acetamido group provides a protected amine functionality that can be deprotected under specific reaction conditions to reveal a primary amine. These reactive centers make the compound versatile for chemical modifications in research applications, particularly in the development of bioactive compounds or proteomics reagents.
Synthesis and Preparation
Manufacturing Considerations
The industrial production of Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate requires adherence to strict quality control measures to ensure consistency and purity. Companies like MolCore specialize in manufacturing high-purity versions of this compound for the global pharmaceutical and research industries . These manufacturing processes are typically conducted under certified ISO quality systems to maintain consistent standards and reliability . The production methods likely involve careful control of reaction conditions, purification procedures, and quality testing to achieve the minimum purity standard of 97% . Manufacturing considerations also include proper handling of potentially hazardous reagents, environmental impact assessment, and compliance with relevant regulations for chemical production.
Applications in Scientific Research
Pharmaceutical Research Relevance
In pharmaceutical research, compounds like Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate often serve as important intermediates or building blocks for drug development. MolCore specifically identifies this compound as a critical API (Active Pharmaceutical Ingredient) intermediate, suggesting its role in the synthesis of potential therapeutic agents . The compound's structural features, including the aromatic core with multiple functional groups, provide a versatile scaffold that can be further modified to develop compounds with specific biological activities. Pharmaceutical researchers may utilize this compound as a starting point for medicinal chemistry programs, where systematic modifications of its structure could lead to the discovery of novel bioactive molecules with therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume